3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol
Description
The compound 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol is a triazine-based derivative featuring a hydrazinyl linker conjugated to a 4-hydroxybenzylidene moiety. The (2E)-stereochemistry of the hydrazone linkage is critical for maintaining conformational stability and intermolecular interactions .
Properties
IUPAC Name |
3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-11-14-10-13-9(17)6-12-15-10/h1-6,16H,(H2,13,14,15,17)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODWAHFSLQEQHL-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol typically involves the condensation of 4-hydroxybenzaldehyde with 3-hydrazino-1,2,4-triazine-5-ol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol involves its interaction with various molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects. The triazine ring can also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazine/triazole derivatives:
Key Structural and Functional Insights:
Electronic Effects: The 4-hydroxybenzylidene group in the target compound contributes to strong hydrogen bonding and aqueous solubility. 4-Dimethylaminobenzylidene () introduces electron-donating properties, increasing lipophilicity and membrane permeability .
Steric and Conformational Impact: Bulky substituents like 3-allyl-2-hydroxybenzylidene () may restrict rotational freedom, affecting binding to biological targets .
Biological Interactions :
- Thiol/thione groups () enable metal coordination and redox activity, which are absent in the target compound’s hydroxyl-dominated system.
- Nitro and methoxy groups () may confer antioxidant or antimicrobial properties through radical scavenging or electrophilic interactions .
Pharmacological Potential: The target compound’s hydroxyl group aligns with α-glucosidase inhibitors (), whereas dimethylamino and ethoxy analogs () might target neurological or metabolic pathways due to altered solubility and receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
